molecular formula C25H33N3O3S B15039010 N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide

N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B15039010
M. Wt: 455.6 g/mol
InChI Key: COJAMZSYGOMPKZ-UHFFFAOYSA-N
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Description

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that combines a hydrazinecarbonyl group, a tert-butylcyclohexylidene moiety, and a benzenesulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the hydrazinecarbonyl intermediate. This intermediate is then reacted with 4-tert-butylcyclohexanone under controlled conditions to form the hydrazone. The final step involves the reaction of the hydrazone with 2-methylphenylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(phenyl)benzenesulfonamide
  • N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-chlorophenyl)benzenesulfonamide
  • N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

N-{[N’-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(2-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylcyclohexylidene moiety provides steric hindrance, potentially enhancing the compound’s stability and selectivity in biological systems. Additionally, the sulfonamide group is known for its ability to form strong hydrogen bonds, contributing to the compound’s binding affinity to various targets.

Properties

Molecular Formula

C25H33N3O3S

Molecular Weight

455.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(4-tert-butylcyclohexylidene)amino]acetamide

InChI

InChI=1S/C25H33N3O3S/c1-19-10-8-9-13-23(19)28(32(30,31)22-11-6-5-7-12-22)18-24(29)27-26-21-16-14-20(15-17-21)25(2,3)4/h5-13,20H,14-18H2,1-4H3,(H,27,29)

InChI Key

COJAMZSYGOMPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NN=C2CCC(CC2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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